molecular formula C10H16Cl2O2 B14383919 1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-47-1

1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane

Cat. No.: B14383919
CAS No.: 89995-47-1
M. Wt: 239.14 g/mol
InChI Key: KLSJNELGATZGGT-UHFFFAOYSA-N
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Description

1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane is an organic compound with a unique spirocyclic structure. This compound is characterized by the presence of two chlorine atoms, an ethyl group, and three methyl groups attached to a dioxaspiroheptane ring system. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane with chlorine gas in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure to ensure the selective chlorination at the 1,1-positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction Reactions: Reduction can be used to remove chlorine atoms and introduce hydrogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or hydrocarbons.

Scientific Research Applications

1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane exerts its effects involves interactions with specific molecular targets. The chlorine atoms and spirocyclic structure allow the compound to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dichloro-5,5-dimethyl-4,6-dioxaspiro[2.4]heptane
  • 1,1-Dichloro-5-ethyl-5,7-dimethyl-4,6-dioxaspiro[2.4]heptane
  • 1,1-Dichloro-5,5,7-trimethyl-4,6-dioxaspiro[2.4]heptane

Uniqueness

1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane is unique due to its specific combination of substituents and spirocyclic structure. This uniqueness imparts distinct chemical reactivity and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

89995-47-1

Molecular Formula

C10H16Cl2O2

Molecular Weight

239.14 g/mol

IUPAC Name

2,2-dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane

InChI

InChI=1S/C10H16Cl2O2/c1-5-8(4)13-7(2,3)9(14-8)6-10(9,11)12/h5-6H2,1-4H3

InChI Key

KLSJNELGATZGGT-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC(C2(O1)CC2(Cl)Cl)(C)C)C

Origin of Product

United States

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